molecular formula C12H16BNO4 B1519902 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane CAS No. 850568-79-5

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Cat. No. B1519902
M. Wt: 249.07 g/mol
InChI Key: PHTYIDJNPFQYPQ-UHFFFAOYSA-N
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Description

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane, commonly referred to as Boc-OH-BXB, is a boron-containing organic compound that has been used extensively in scientific research due to its unique properties. Boc-OH-BXB is a versatile compound that has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used to study the mechanism of action of certain enzymes and proteins, as well as to study the biochemical and physiological effects of certain drugs.

Scientific Research Applications

BOC Protection of Amines

  • Scientific Field : Organic Chemistry .
  • Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the BOC protection of amines. This process is important in the synthesis of biologically active molecules .
  • Methods of Application : The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Dual Protection of Amino Functions

  • Scientific Field : Organic Chemistry .
  • Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the dual protection of amino functions .
  • Methods of Application : The dual protection of amino functions involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
  • Results or Outcomes : The application of BOC 2 O / DMAP has paved the way for dual protection of amino functions .

Preparation of Antibacterial Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the preparation of esters of 6-aminohexanoic acid as antibacterial agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

N-tert-butyloxycarbonylation of Amines

  • Scientific Field : Organic Chemistry .
  • Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the N-tert-butyloxycarbonylation of amines .
  • Methods of Application : The N-tert-butyloxycarbonylation of amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
  • Results or Outcomes : The Boc group is stable towards most nucleophiles and bases .

Preparation of Amides from N-Alloc-, N-Boc-, and N-Cbz-protected Amines

  • Scientific Field : Organic Chemistry .
  • Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in the preparation of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
  • Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Efficient and Expeditious Chemoselective BOC Protection

  • Scientific Field : Organic Chemistry .
  • Application Summary : “6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane” is used in an efficient and expeditious chemoselective BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
  • Methods of Application : This process is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results or Outcomes : The process allows for almost quantitative BOC protection .

properties

IUPAC Name

tert-butyl N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-12(2,3)18-11(15)14-9-5-4-8-7-17-13(16)10(8)6-9/h4-6,16H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTYIDJNPFQYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657331
Record name tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

CAS RN

850568-79-5
Record name 1,1-Dimethylethyl N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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